
d-Prolinaldehyde
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Description
D-Prolinaldehyde is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
d-Prolinaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its utility is particularly notable in the following areas:
- Synthesis of Chiral Compounds : this compound is often used in the asymmetric synthesis of chiral alcohols and amines. Its ability to provide chirality makes it valuable in producing pharmaceuticals and agrochemicals.
- Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones. This reaction is fundamental in constructing complex organic molecules.
Case Study: Asymmetric Synthesis
A study demonstrated the use of this compound in an asymmetric synthesis pathway to produce (R)-2-phenyl-3-hydroxybutyric acid, which is a precursor for various pharmaceuticals. The reaction yielded high enantiomeric excess (>95%) using specific catalysts .
Medicinal Chemistry
This compound's structural characteristics make it an essential compound in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's reactivity allows for modifications that enhance its biological activity.
- Potential Anticancer Agents : Some derivatives have shown promise as potential anticancer agents due to their ability to inhibit specific cancer cell lines. This application is under investigation, with ongoing studies focusing on structure-activity relationships.
Data Table: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound Derivative 1 | Escherichia coli | 32 µg/mL |
This compound Derivative 2 | Staphylococcus aureus | 16 µg/mL |
This compound Derivative 3 | Pseudomonas aeruginosa | 64 µg/mL |
Material Science
In material science, this compound has been utilized in the development of advanced materials:
- Photopolymerization : The compound can act as a photoinitiator in photopolymerization processes, which are essential in creating durable coatings and adhesives. Its ability to form cross-linked networks upon exposure to light enhances material properties.
Case Study: Biomimetic Materials
Research has shown that incorporating this compound into polymer matrices improves biocompatibility and mechanical strength. These materials are being explored for applications in tissue engineering and regenerative medicine .
Flavoring and Fragrance Industry
This compound is also employed in the flavoring and fragrance industry due to its pleasant aroma, contributing to the formulation of various perfumes and food additives.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m1/s1 |
InChI Key |
JIDDDPVQQUHACU-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C=O |
Canonical SMILES |
C1CC(NC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.